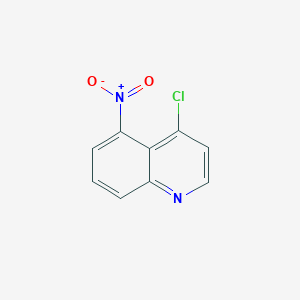

4-Chloro-5-nitroquinoline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-6-4-5-11-7-2-1-3-8(9(6)7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKLLQSQXXCSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503345 | |

| Record name | 4-Chloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40106-98-7 | |

| Record name | 4-Chloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-5-nitroquinoline chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally related compounds to provide a robust predictive profile.

Core Chemical Properties

This compound is a substituted quinoline with the chemical formula C₉H₅ClN₂O₂.[1] Its structure features a quinoline bicyclic system substituted with a chloro group at position 4 and a nitro group at position 5.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | 4-Chloro-3-nitroquinoline (Experimental) | 4-Chloroquinoline (Experimental) | 5-Nitroquinoline (Experimental) |

| Molecular Formula | C₉H₅ClN₂O₂ | C₉H₅ClN₂O₂ | C₉H₆ClN | C₉H₆N₂O₂ |

| Molecular Weight | 208.60 g/mol | 208.60 g/mol [2][3] | 163.60 g/mol [4] | 174.16 g/mol [5] |

| CAS Number | 40106-9-7[1] | 39061-97-7[2][3] | 611-35-8[4][6] | 607-34-1[5] |

| Melting Point | Not available | 121-122 °C[3] | 28-31 °C[6][7] | 72 °C |

| Boiling Point | Not available | Not available | 260-261 °C[6][7] | >300 °C |

| Density | Not available | 1.484 g/cm³[3] | 1.25 g/mL[6][7] | Not available |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. | Not available | Soluble in most organic solvents. | Soluble in ethanol, methanol, and DMSO; limited solubility in water.[8] |

Spectroscopic and Analytical Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and nitro groups. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 120-160 ppm. The carbons attached to the chlorine and nitro groups will show characteristic shifts. |

| IR Spectroscopy | Characteristic peaks are expected for C=C and C=N stretching in the aromatic system (1500-1600 cm⁻¹), C-Cl stretching (700-800 cm⁻¹), and asymmetric and symmetric stretching of the NO₂ group (around 1550 and 1350 cm⁻¹, respectively). |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 208, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately 33% of the M⁺ peak). |

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the chlorination of 5-nitro-4-quinolinone. This precursor can be synthesized from 5-nitroquinoline via oxidation.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

-

Oxidation of 5-Nitroquinoline: 5-Nitroquinoline is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion, monitored by TLC. The product, 5-nitro-4-quinolinone, is isolated by filtration and purified by recrystallization.

-

Chlorination of 5-Nitro-4-quinolinone: 5-Nitro-4-quinolinone is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). The mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The precipitated product, this compound, is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Chemical Reactivity

The chloro group at the 4-position of the quinoline ring is expected to be susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of various functional groups at this position.

Caption: Nucleophilic substitution at the C4 position.

Potential Biological Activity and Applications

While the biological profile of this compound has not been extensively studied, the quinoline scaffold is a well-established pharmacophore in drug discovery.

-

Anticancer Potential: Many substituted quinolines exhibit anticancer properties. The introduction of a nitro group can sometimes enhance this activity.

-

Antibacterial and Antifungal Activity: The quinoline core is present in several antimicrobial agents.[9][10]

-

Antiprotozoal Activity: Chloroquine, a well-known antimalarial drug, is a 4-aminoquinoline derivative. Related nitroquinolines have shown activity against various protozoa.[11]

Caption: Potential applications of this compound.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on data for related compounds such as 4-chloro-3-nitroquinoline, it should be handled with caution. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with significant potential for the development of novel pharmaceuticals and functional materials. While direct experimental data is limited, a comprehensive understanding of its properties can be extrapolated from related compounds. The reactivity of the 4-chloro position provides a versatile handle for synthetic modifications, opening avenues for the creation of diverse molecular libraries for biological screening. Further research is warranted to fully elucidate the chemical and biological properties of this promising molecule.

References

- 1. This compound | CAS 40106-98-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloroquinoline 99 611-35-8 [sigmaaldrich.com]

- 7. Sigma Aldrich 4-Chloroquinoline 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

4-Chloro-5-nitroquinoline: A Comprehensive Technical Guide

CAS Number: 40106-98-7

This technical guide provides an in-depth overview of 4-Chloro-5-nitroquinoline, a quinoline derivative of interest to researchers, scientists, and professionals in drug development. This document covers its physicochemical properties, synthesis, and a review of the biological activities of structurally related compounds, offering a framework for potential research applications.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while the molecular formula and weight are determined from its structure, other properties are predicted values from computational models.[1]

| Property | Value | Source |

| CAS Number | 40106-98-7 | [2] |

| Molecular Formula | C₉H₅ClN₂O₂ | [2] |

| Molecular Weight | 208.6 g/mol | [1] |

| Melting Point | 149-150 °C (Predicted) | [1] |

| Boiling Point | 339.9 ± 27.0 °C (Predicted) | [1] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.39 ± 0.25 (Predicted) | [1] |

| Appearance | White to light yellow solid | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 4-chloroquinoline. This electrophilic aromatic substitution reaction introduces a nitro group onto the quinoline ring system.

General Experimental Protocol: Nitration of 4-Chloroquinoline

This protocol describes a general method for the nitration of a chloroquinoline derivative.[3]

Materials:

-

4-Chloroquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroquinoline in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the cooled solution of 4-chloroquinoline in sulfuric acid. The temperature of the reaction mixture should be carefully monitored and maintained between 0-10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral. Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product, a mixture of this compound and 4-chloro-8-nitroquinoline, can be purified by column chromatography or recrystallization from a suitable solvent like ethanol to isolate the desired this compound isomer.[1]

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-5-nitroquinoline, a key intermediate in the development of various pharmaceutical compounds. This document outlines a robust two-step synthetic pathway, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure found in a wide range of biologically active compounds, and the presence of both a chloro and a nitro group on the 4- and 5-positions, respectively, offers versatile handles for further chemical modifications. This makes this compound a valuable starting material for the synthesis of novel therapeutic agents. This guide details a reliable and accessible synthetic route commencing from the readily available starting material, 4-hydroxyquinoline.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the regioselective nitration of 4-hydroxyquinoline to yield 4-hydroxy-5-nitroquinoline. The subsequent step is the chlorination of this intermediate, converting the hydroxyl group to a chloro group to afford the final product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-5-nitroquinoline

The nitration of 4-hydroxyquinoline is a critical step that requires careful control of reaction conditions to favor the formation of the desired 5-nitro isomer.

Materials:

-

4-hydroxyquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyquinoline (1.0 eq) in concentrated sulfuric acid at a temperature maintained below 15°C.

-

Cool the resulting solution to -5°C using an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise via a dropping funnel, ensuring the reaction temperature does not exceed 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The resulting precipitate, 4-hydroxy-5-nitroquinoline, is collected by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum.

Step 2: Synthesis of this compound

The chlorination of 4-hydroxy-5-nitroquinoline is achieved using phosphorus oxychloride, which serves as both the chlorinating agent and the solvent in this procedure.

Materials:

-

4-hydroxy-5-nitroquinoline

-

Phosphorus Oxychloride (POCl₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-5-nitroquinoline (1.0 eq).

-

Carefully add an excess of phosphorus oxychloride (5-10 eq).

-

Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Nitration | HNO₃, H₂SO₄ | -5 to 0 | 2-3 | 70-80 |

| 2 | Chlorination | POCl₃ | 105-110 | 4-6 | 85-95 |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-hydroxyquinoline | C₉H₇NO | 145.16 | 201-203 | 6.12 (d), 7.36 (t), 7.61 (t), 7.97 (d), 8.17 (d), 11.91 (s) | 108.5, 118.7, 122.8, 125.2, 125.2, 131.5, 140.3, 177.1 |

| 4-hydroxy-5-nitroquinoline | C₉H₆N₂O₃ | 190.16 | >300 | Not readily available | Not readily available |

| This compound | C₉H₅ClN₂O₂ | 208.60 | 149-150[1] | Not readily available | Not readily available |

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

References

An In-depth Technical Guide to 4-Chloro-5-nitroquinoline: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-nitroquinoline, a substituted quinoline derivative, presents a unique molecular scaffold of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a plausible synthetic pathway. Due to a notable scarcity of published experimental data for this specific isomer, this document leverages data from structurally related compounds and computational predictions to offer valuable insights for researchers. This guide includes tabulated data for predicted and known properties of related molecules, a detailed hypothetical experimental protocol for its synthesis, and visual diagrams to illustrate key processes and relationships, adhering to the specified technical requirements for an audience in research and development.

Introduction

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, with a vast range of applications, most notably in the development of therapeutic agents. The introduction of electron-withdrawing groups, such as chloro and nitro moieties, can significantly modulate the electronic properties and biological activity of the quinoline ring system. This compound (CAS No. 40106-98-7) is a specific isomer whose properties are not extensively documented in publicly available literature.[1] This guide aims to consolidate the known information and provide a predictive framework for its characteristics and synthesis, thereby serving as a foundational resource for further research and application development.

Molecular Structure and Properties

The molecular structure of this compound features a quinoline bicyclic system substituted with a chlorine atom at the 4-position and a nitro group at the 5-position. The precise arrangement of these substituents is expected to influence its reactivity, particularly in nucleophilic aromatic substitution reactions at the 4-position.

Physicochemical Properties

While experimental data for this compound is scarce, the properties of its isomers and parent compounds can provide valuable estimates. The following table summarizes key physicochemical data, including information on the closely related isomer, 4-chloro-3-nitroquinoline, for comparative purposes.

| Property | This compound (Predicted/Inferred) | 4-Chloro-3-nitroquinoline (Experimental/Computed) |

| Molecular Formula | C₉H₅ClN₂O₂[1] | C₉H₅ClN₂O₂[2] |

| Molecular Weight | 208.60 g/mol | 208.60 g/mol [2] |

| CAS Number | 40106-98-7[1] | 39061-97-7[2] |

| Appearance | Likely a crystalline solid | White to off-white crystalline powder[3] |

| Melting Point | Not available | 121-122 °C[3] |

| Density | Not available | 1.484 g/cm³[3] |

| XLogP3 | Not available | 2.6[2] |

Spectroscopic Data

No experimental spectroscopic data for this compound has been identified in the reviewed literature. However, based on the functional groups present and analysis of related compounds, a predicted spectroscopic profile can be outlined.

| Spectroscopic Technique | Predicted/Expected Features for this compound |

| ¹H NMR | Aromatic protons are expected to appear in the range of δ 7.5-9.0 ppm. The specific chemical shifts and coupling constants will be influenced by the positions of the chloro and nitro groups. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 120-160 ppm. The carbon bearing the nitro group (C5) and the carbon bearing the chlorine atom (C4) would likely be deshielded. |

| Infrared (IR) | Characteristic peaks are expected for the C-Cl stretch (around 700-800 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ respectively), and C=C/C=N stretching of the quinoline ring (around 1450-1600 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 208, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak at approximately 33% intensity of the M⁺ peak). Fragmentation may involve the loss of NO₂, Cl, or other small neutral molecules. |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the N-oxidation of 5-nitroquinoline followed by chlorination.

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 5-Nitroquinoline-N-oxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitroquinoline (1 equivalent) in glacial acetic acid.

-

Oxidation: Add a 30% solution of hydrogen peroxide (2-3 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Heat the mixture to 70-80°C and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-nitroquinoline-N-oxide.

Step 2: Synthesis of this compound

-

Reaction Setup: In a fume hood, place the dried 5-nitroquinoline-N-oxide (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Chlorination: Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask.

-

Reaction Monitoring: Gently reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Isolation: Basify the acidic solution with a cold aqueous solution of sodium hydroxide or ammonia to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Potential Applications and Reactivity

While no specific biological activities have been reported for this compound, the broader class of nitroquinolines and chloroquinolines are known for a wide range of biological effects, including antibacterial, antifungal, and anticancer activities. The presence of the chloro group at the 4-position makes it susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the synthesis of a library of derivatives for drug discovery.

Logical Relationship Diagram

Caption: Potential research avenues for this compound.

Conclusion

This compound remains a molecule with underexplored potential. This technical guide has provided a consolidated overview of its predicted molecular structure, properties, and a feasible synthetic approach, despite the current lack of extensive experimental data. By leveraging information from related compounds, this document serves as a valuable starting point for researchers and professionals in drug development and chemical synthesis. Further experimental investigation is warranted to fully characterize this compound and unlock its potential applications.

References

In-Depth Technical Guide: Physical Properties of 4-Chloro-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-5-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes key physicochemical data and outlines standardized experimental protocols for their determination. The information presented is intended to support researchers and scientists in the effective handling, characterization, and application of this compound in a laboratory setting.

Core Physical Properties

This compound is a solid, crystalline substance at room temperature. A summary of its key physical and chemical identifiers is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | [1][2] |

| Molecular Weight | 208.6 g/mol | [2] |

| CAS Number | 40106-98-7 | [1][2] |

| Appearance | Crystalline solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches its expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range represents the melting point of the substance.

Solubility Assessment

Understanding the solubility of this compound in various solvents is crucial for its application in synthesis, purification, and biological assays. While specific data is unavailable, the solubility of the related compound, 5-nitroquinoline, suggests it is likely soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.[3]

Methodology: Qualitative Solubility Test

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

-

Procedure:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex or shake the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

-

Classification:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: Some solid has dissolved, but undissolved particles are still visible.

-

Insoluble: The solid does not appear to have dissolved.

-

Methodology: Quantitative Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Experimental Workflows

The following diagram illustrates a generalized workflow for the synthesis of a chloro-nitroquinoline derivative, which could be adapted for this compound.

Caption: A generalized workflow for the synthesis of chloro-nitroquinoline compounds.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. Research into the biological activities of various quinoline derivatives is ongoing in the field of medicinal chemistry, with some analogs showing potential as antimalarial agents.[4] Further investigation is required to elucidate the specific biological targets and mechanisms of action for this compound.

Conclusion

This technical guide has summarized the currently available physical property data for this compound and provided standardized experimental protocols for the determination of its melting point and solubility. While specific experimental values for these properties are not yet published, the methodologies described herein provide a clear path for their empirical determination. The generalized synthesis workflow offers a conceptual framework for the production of this and related compounds. Further research is warranted to explore the biological activities and potential therapeutic applications of this compound.

References

The Biological Activity of 4-Chloro-5-nitroquinoline: An Unexplored Moiety with Potential Therapeutic Relevance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoline derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities that have been pivotal in the development of therapeutic agents. While extensive research has illuminated the potent anticancer and antimicrobial properties of numerous quinoline analogues, a comprehensive review of the existing scientific literature reveals a notable absence of direct studies on the biological activity of 4-Chloro-5-nitroquinoline . This technical guide, therefore, aims to provide a thorough overview of the known biological activities of structurally related quinoline compounds, primarily focusing on 8-hydroxy-5-nitroquinoline (nitroxoline) and various 4-aminoquinoline derivatives. By examining the established pharmacological profiles of these close analogues, we can infer the potential, yet unconfirmed, therapeutic relevance of this compound and identify critical areas for future research. This document is intended to serve as a foundational resource for researchers poised to investigate the untapped potential of this specific chemical entity.

Introduction to the Quinoline Scaffold

The quinoline ring system is a versatile scaffold in medicinal chemistry, forming the core structure of many synthetic compounds with a wide array of pharmacological applications.[1] The inherent chemical properties of this bicyclic heterocycle allow for substitutions at various positions, leading to a diverse library of derivatives with distinct biological effects. These modifications can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action.

Biological Activities of Structurally Related Nitroquinolines

Given the lack of direct experimental data for this compound, this section will focus on the well-documented biological activities of its close structural analogue, 8-hydroxy-5-nitroquinoline (nitroxoline).

Anticancer Activity of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

Nitroxoline has been identified as a potent anticancer agent in several studies.[2][3] Its cytotoxic effects have been demonstrated across a range of human cancer cell lines.

Table 1: Cytotoxicity of 8-Hydroxy-5-nitroquinoline (NQ) against Various Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| Raji | Burkitt's Lymphoma | 0.438 |

| HL-60 | Promyelocytic Leukemia | Not specified |

| DHL-4 | B-cell Lymphoma | Not specified |

| Panc-1 | Pancreatic Cancer | Not specified |

| A2780 | Ovarian Cancer | Not specified |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The anticancer mechanism of nitroxoline is believed to involve the generation of intracellular reactive oxygen species (ROS), an effect that is significantly enhanced by the presence of copper.[2][3] Unlike some other quinoline derivatives like clioquinol, nitroxoline does not act as a zinc ionophore.[2][3]

Antimicrobial Activity of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

Nitroxoline is a well-established antimicrobial agent and has been used for the treatment of urinary tract infections.[2][3] Its broad-spectrum activity encompasses both bacteria and fungi. The antimicrobial action is thought to be related to its ability to chelate essential metal ions, thereby disrupting microbial enzymatic processes.[4]

Biological Activities of Structurally Related 4-Chloroquinoline Derivatives

The presence of a chlorine atom at the 4-position of the quinoline ring is a common feature in several biologically active compounds. While data for this compound is unavailable, studies on other 4-chloroquinoline derivatives provide insights into the potential activities associated with this structural motif.

Anticancer Activity of 4-Aminoquinoline Derivatives

A series of 4-aminoquinoline derivatives, synthesized from 4-chloro-7-substituted-quinolines, have demonstrated significant cytotoxic effects against human breast cancer cell lines, MCF7 and MDA-MB468.[5]

Table 2: Cytotoxicity of Selected 4-Aminoquinoline Derivatives [5]

| Compound | Cell Line | GI50 (µM) |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 |

GI50 represents the concentration of the test drug that causes 50% reduction in cell growth.

Experimental Protocols

This section outlines the general methodologies employed in the cited studies for evaluating the biological activities of quinoline derivatives. These protocols can serve as a template for future investigations into the properties of this compound.

Cell Viability Assay (MTS Assay)

The cytotoxic effects of quinoline compounds are commonly determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]

Caption: General workflow for assessing cytotoxicity using the MTS assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of a compound against various microbial strains is typically determined using the broth microdilution method.

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the mechanisms of its analogues suggest potential targets. For instance, the anticancer activity of some quinoline derivatives has been linked to the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

Caption: Hypothesized signaling pathway modulation based on related compounds.

Conclusion and Future Directions

The comprehensive analysis of the scientific literature underscores a significant gap in our understanding of the biological activity of this compound. While the potent anticancer and antimicrobial properties of its structural analogues, such as 8-hydroxy-5-nitroquinoline and various 4-aminoquinolines, are well-documented, no direct experimental data exists for the title compound.

The information presented in this guide on related compounds suggests that this compound is a promising candidate for biological evaluation. Future research should be directed towards:

-

Synthesis and Characterization: Efficient and scalable synthesis of high-purity this compound.

-

In Vitro Screening: Comprehensive screening of its cytotoxic activity against a panel of human cancer cell lines and its antimicrobial activity against a broad range of pathogenic bacteria and fungi.

-

Mechanism of Action Studies: Elucidation of its mode of action, including its effects on cellular signaling pathways, DNA integrity, and other potential molecular targets.

-

In Vivo Studies: Evaluation of its efficacy and toxicity in preclinical animal models.

The exploration of this compound represents a valuable opportunity to expand the therapeutic potential of the quinoline scaffold and potentially uncover a novel lead compound for the development of new anticancer or antimicrobial agents. This technical guide serves as a call to action for the scientific community to investigate this unexplored chemical entity.

References

- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploration of 4-Chloro-5-nitroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-5-nitroquinoline and its derivatives, focusing on their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a foundational resource for researchers interested in exploring this class of compounds for drug discovery and development.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The unique electronic and structural features of the quinoline scaffold allow for diverse functionalization, leading to the modulation of its pharmacological effects. The introduction of a chloro group at the 4-position and a nitro group at the 5-position of the quinoline ring creates a highly reactive and versatile scaffold for the synthesis of novel compounds with potential therapeutic value. The electron-withdrawing nature of the nitro group and the leaving group potential of the chloro substituent make this compound an attractive starting material for the generation of diverse chemical libraries through nucleophilic substitution reactions.

Synthesis of this compound Derivatives

The primary route for synthesizing this compound involves the nitration of 4-chloroquinoline. Subsequently, the chloro group at the 4-position can be displaced by various nucleophiles to generate a library of 4-substituted-5-nitroquinoline derivatives.

Synthesis of this compound

A general procedure for the synthesis of this compound from 4-chloroquinoline is as follows:

-

4-Chloroquinoline is added in batches to sulfuric acid at a controlled temperature, not exceeding 15°C.[1]

-

The reaction solution is then cooled to -5°C.[1]

-

Fuming nitric acid is slowly added to the mixture while maintaining the low temperature.[1]

-

The reaction is gradually warmed to room temperature and stirred for several hours.[1]

-

The reaction mixture is then poured into ice water and the pH is adjusted to 9 with ammonium hydroxide.[1]

-

The resulting precipitate is collected by filtration, washed with water, dried, and can be further purified by recrystallization from a suitable solvent like methanol.[1]

Synthesis of 4-Substituted-5-nitroquinoline Derivatives

The chloro group at the 4-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, particularly amines, to generate libraries of 4-amino-5-nitroquinoline derivatives.

A general protocol for the synthesis of 4-aminoquinoline derivatives from 4-chloroquinolines involves the reaction of the 4-chloroquinoline with an excess of a suitable amine in a solvent, often with heating.[2] Microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.

Biological Activity and Potential Applications

While specific biological data for this compound derivatives are limited in the current literature, the broader class of quinoline derivatives has demonstrated significant potential, particularly in oncology. Various substituted quinolines have been shown to exhibit anticancer activity through mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3]

Anticancer Activity of Structurally Related Quinoline Derivatives

To provide context for the potential of this compound derivatives, the following table summarizes the anticancer activities of some structurally related quinoline compounds. It is important to note that these are not direct derivatives of this compound but share the core quinoline scaffold with various substitutions.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (lymphoma) | ~2 | [4] |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | HL60 (leukemia) | ~1 | [4] |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Panc-1 (pancreatic) | ~3 | [4] |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | A2780 (ovarian) | ~2 | [4] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (breast) | 8.73 | [2] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (breast) | 8.22 | [2] |

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

The following is a general protocol for the synthesis of 4-aminoquinoline derivatives from 4-chloroquinolines, which can be adapted for this compound.

-

A mixture of the 4-chloroquinoline (1 equivalent) and the desired amine (2-5 equivalents) is heated in a suitable solvent (e.g., ethanol, DMSO) or under neat conditions.[2]

-

The reaction temperature is typically maintained between 120-130°C for several hours.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and taken up in an organic solvent like dichloromethane.[2]

-

The organic layer is washed with an aqueous solution of sodium bicarbonate, followed by water and brine.[2]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[2]

-

The resulting residue can be purified by precipitation or column chromatography.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Serial dilutions of the test compounds are prepared in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity. The old medium is removed from the wells, and the medium containing the test compounds at various concentrations is added.[5]

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.[5]

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilization buffer (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5]

-

Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) value is determined.[5]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound derivatives are yet to be elucidated, related quinoline compounds have been shown to interfere with several key cancer-related pathways. For instance, some quinoline derivatives act as inhibitors of protein kinases, which are critical regulators of cell growth, survival, and differentiation.[6]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its facile synthesis and the reactivity of the 4-chloro position allow for the creation of diverse libraries of derivatives for biological screening. While direct biological data for this specific class of compounds is currently scarce, the well-documented anticancer activities of other substituted quinolines provide a strong rationale for their exploration.

Future research should focus on:

-

The synthesis and characterization of a focused library of 4-substituted-5-nitroquinoline derivatives.

-

Systematic in vitro screening of these compounds against a panel of cancer cell lines to identify lead candidates.

-

Mechanism of action studies to elucidate the specific molecular targets and signaling pathways affected by active compounds.

This technical guide serves as a starting point for researchers to delve into the chemistry and biology of this compound derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

- 1. This compound | 40106-98-7 [amp.chemicalbook.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-Chloro-5-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-5-nitroquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. The information herein serves as a valuable resource for the characterization and quality control of this compound in a research and development setting.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 40106-98-7[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of similar substituted quinolines and nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[4] The predicted chemical shifts for this compound are presented in the tables below, referenced against tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | d | 4.5 - 5.0 |

| H-3 | 7.6 - 7.8 | d | 4.5 - 5.0 |

| H-6 | 7.8 - 8.0 | t | 7.5 - 8.5 |

| H-7 | 8.2 - 8.4 | dd | 7.5 - 8.5, 1.0 - 1.5 |

| H-8 | 8.6 - 8.8 | dd | 7.5 - 8.5, 1.0 - 1.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 142 - 144 |

| C-4a | 148 - 150 |

| C-5 | 145 - 147 |

| C-6 | 125 - 127 |

| C-7 | 130 - 132 |

| C-8 | 128 - 130 |

| C-8a | 135 - 137 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1600 - 1585 | C=C aromatic ring stretch | Medium |

| 1550 - 1530 | Asymmetric NO₂ stretch | Strong |

| 1500 - 1400 | C=C aromatic ring stretch | Medium |

| 1360 - 1340 | Symmetric NO₂ stretch | Strong |

| 850 - 750 | C-Cl stretch | Strong |

| 800 - 600 | Aromatic C-H out-of-plane bend | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 208/210 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 178/180 | [M-NO]⁺ |

| 162/164 | [M-NO₂]⁺ |

| 127 | [M-NO₂-Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound.[5] Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard if required.[5]

-

¹H NMR Spectrum Acquisition: Record the spectrum on a 400 or 500 MHz spectrometer.[6] Key parameters to be set include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans may be necessary to achieve an adequate signal-to-noise ratio.[5]

-

¹³C NMR Spectrum Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum.[5] A larger number of scans and a longer acquisition time are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[5]

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the this compound powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty ATR crystal before measuring the sample.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) to generate charged fragments.

-

Data Acquisition: Record the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

4-Chloro-5-nitroquinoline: A Technical Overview for Research and Development

For researchers, scientists, and drug development professionals, 4-Chloro-5-nitroquinoline presents itself as a chemical intermediate with potential applications in medicinal chemistry. However, a comprehensive public-domain profile of its biological activity and detailed experimental protocols remains elusive. This technical guide consolidates the currently available information on its commercial availability, and outlines general synthetic and analytical approaches based on related compounds, while also highlighting critical knowledge gaps.

Commercial Availability and Physicochemical Properties

This compound is available from a limited number of commercial suppliers. The primary identifiers for this compound are:

-

CAS Number: 40106-98-7

-

Molecular Formula: C₉H₅ClN₂O₂

-

Molecular Weight: 208.60 g/mol

The following table summarizes the known commercial suppliers and publicly available data. Researchers are advised to contact the suppliers directly for detailed specifications, including purity and pricing for bulk quantities.

| Supplier | Catalog Number | Available Quantities | Purity | Price (USD) |

| Reagentia | R00CKYJ | 50 mg, 100 mg, 250 mg, 500 mg | Not Specified | ~$350 - $830 |

| Chemical-Suppliers.com | CSP553998277034 | Not Specified | Not Specified | Not Specified |

Synthesis and Purification Strategies: An Extrapolated Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, a general approach can be inferred from the synthesis of analogous compounds, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. The synthesis would likely involve a multi-step process starting from a suitable quinoline precursor.

A plausible synthetic route could be the nitration of 4-chloroquinoline. The workflow for such a reaction would generally proceed as follows:

Methodological & Application

The Synthetic Utility of 4-Chloro-5-nitroquinoline: A Versatile Building Block in Organic Chemistry

For Immediate Release:

Shanghai, China - December 28, 2025 - 4-Chloro-5-nitroquinoline has emerged as a pivotal intermediate in organic synthesis, offering a versatile platform for the construction of a diverse array of functionalized quinoline derivatives. Its unique electronic properties, arising from the presence of both a chloro substituent at the 4-position and a nitro group at the 5-position, render it highly susceptible to a variety of chemical transformations. This application note provides a detailed overview of its utility in key organic reactions, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, complete with experimental protocols and quantitative data to guide researchers and drug development professionals.

The quinoline scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals.[1] The ability to selectively introduce substituents at the C4 position is of paramount importance in medicinal chemistry. This compound serves as an excellent precursor for this purpose, with the electron-withdrawing nitro group significantly activating the C4 position towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the quinoline ring, further enhanced by the 5-nitro group, makes the chlorine atom at the 4-position an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, phenols, and thiols, leading to the synthesis of 4-amino-, 4-aryloxy-, and 4-arylthio-5-nitroquinoline derivatives, respectively.

General Experimental Workflow for SNAr Reactions:

A general workflow for performing SNAr reactions with 4-chloroquinolines is depicted below. The process involves the careful selection of the starting materials, followed by the reaction under optimized conditions, and finally, product isolation and purification.

References

4-Chloro-5-nitroquinoline: A Versatile Precursor in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers and Drug Development Professionals

4-Chloro-5-nitroquinoline has emerged as a significant building block in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a diverse range of pharmacologically active compounds. Its unique electronic properties, stemming from the presence of both a chloro and a nitro group on the quinoline scaffold, render it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of various functional groups at the 4-position, leading to the generation of novel molecules with potential therapeutic applications, particularly in the development of kinase inhibitors and antimalarial agents.

Application in Kinase Inhibitor Synthesis

The quinoline core is a well-established scaffold in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The 4-aminoquinoline derivatives, in particular, have shown significant promise. This compound serves as a key starting material for the synthesis of these derivatives. The subsequent reduction of the nitro group to an amine provides an additional site for chemical modification, enabling the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies.

Application in Antimalarial Drug Discovery

The 4-aminoquinoline pharmacophore is central to the activity of several established antimalarial drugs, such as chloroquine. The development of drug-resistant malaria strains necessitates the continuous search for new and effective therapeutic agents. This compound provides a valuable platform for the synthesis of novel 4-aminoquinoline derivatives with potential activity against resistant parasites.

Experimental Protocols

The following protocols are based on established methodologies for nucleophilic aromatic substitution on chloroquinolines and can be adapted for this compound.

Protocol 1: General Procedure for the Synthesis of 4-Amino-5-nitroquinoline Derivatives

This protocol outlines the synthesis of 4-amino-5-nitroquinoline derivatives through the reaction of this compound with various primary and secondary amines.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, piperidine, morpholine)

-

Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Isopropanol)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), if required)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.

-

Add the desired amine (1.0-1.2 equivalents) to the solution. If the amine salt is used, or if the reaction requires a base, add the base (1.5 equivalents).

-

Heat the reaction mixture to reflux (typically 80-120 °C) and stir for the required time (monitor by Thin Layer Chromatography (TLC)). Reaction times can vary from 4 to 24 hours depending on the reactivity of the amine.[1]

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

If no precipitate forms, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry.[1]

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 4-Amino-5-nitroquinoline Derivatives

Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the nucleophilic substitution of 4-chloroquinolines.

Materials:

-

This compound

-

Appropriate amine

-

Solvent (optional, e.g., DMF or N-Methyl-2-pyrrolidone (NMP))

-

Microwave vial

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound (1.0 equivalent) and the desired amine (1.5 equivalents). A high-boiling polar solvent can be used if necessary.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Isolate the product by precipitation upon the addition of water or by extraction with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 4-amino-5-nitroquinoline derivatives based on analogous reactions with other chloroquinolines. Actual yields and reaction times may vary depending on the specific amine used.

| Amine Nucleophile | Product | Reaction Conditions | Typical Yield (%) |

| Aniline | N-phenyl-5-nitroquinolin-4-amine | Ethanol, reflux, 12h | 70-85 |

| Piperidine | 4-(Piperidin-1-yl)-5-nitroquinoline | DMF, 100 °C, 8h | 80-95 |

| Morpholine | 4-(Morpholin-4-yl)-5-nitroquinoline | Isopropanol, reflux, 16h | 75-90 |

| N,N-Dimethylethylenediamine | N1,N1-dimethyl-N2-(5-nitroquinolin-4-yl)ethane-1,2-diamine | Neat, 130 °C, 6h | 65-80[2] |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-nitroquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a strong electron-withdrawing nitro group at the 5-position significantly activates the quinoline ring towards nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the chloro group at the 4-position by a wide variety of nucleophiles, providing a versatile platform for the synthesis of novel 4-substituted-5-nitroquinoline derivatives. These derivatives are of significant interest due to their potential as anticancer, antimalarial, and anti-inflammatory agents, among other therapeutic applications.

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with common classes of nucleophiles: amines, phenols, and thiols. Both conventional heating and microwave-assisted methodologies are presented to offer flexibility in experimental design.

General Reaction Mechanism

The nucleophilic substitution at the 4-position of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system and is further stabilized by the electron-withdrawing nitro group. In the final step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored.

Caption: General SNAr mechanism for this compound.

Data Presentation

The following tables summarize representative quantitative data for nucleophilic substitution reactions on chloro-nitro-aromatic systems analogous to this compound. This data is provided to guide reaction optimization.

Disclaimer: Specific yield and reaction time data for this compound is limited in the literature. The following data is compiled from reactions on closely related substrates such as other substituted 4-chloroquinolines and nitro-activated chloro-aromatics and should be considered as a guideline.

Table 1: Reaction with Amine Nucleophiles

| Entry | Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Analog |

| 1 | Aniline | Ethanol | - | Reflux | 6 | 85 | 4-Chloro-7-nitroquinoline |

| 2 | 4-Methoxyaniline | DMF | K₂CO₃ | 100 | 4 | 92 | 2,4-Dichloro-3-nitroquinoline |

| 3 | Piperidine | Water | KOH | 100 (MW) | 0.5 | 95 | 2-Chloro-5-nitropyridine |

| 4 | N-Ethylethanolamine | Toluene | - | 120-130 | 18-20 | Not specified | 4,7-Dichloroquinoline |

| 5 | Butylamine | Neat | - | 120-130 | 6 | Not specified | 4,7-Dichloroquinoline[1] |

Table 2: Reaction with Phenol Nucleophiles

| Entry | Nucleophile (Phenol) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Analog |

| 1 | Phenol | DMF | K₂CO₃ | 120 | 12 | 88 | 1-Chloro-4-nitrobenzene |

| 2 | 4-Methoxyphenol | Acetonitrile | Cs₂CO₃ | 80 | 6 | 91 | 2-Chloro-5-nitropyridine |

| 3 | 4-Chlorophenol | DMSO | KOH | 140 (MW) | 0.25 | 93 | 1-Chloro-4-nitrobenzene |

| 4 | 2-Naphthol | NMP | K₂CO₃ | 150 | 8 | 85 | 4-Chloro-3-nitrobenzonitrile |

Table 3: Reaction with Thiol Nucleophiles

| Entry | Nucleophile (Thiol) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Analog |

| 1 | Thiophenol | DMF | Et₃N | 25 | 2 | 95 | 4-Chloro-3-nitropyrano[3,2-c]quinolinone |

| 2 | 4-Methylthiophenol | Ethanol | NaOEt | Reflux | 4 | 90 | 1-Chloro-2,4-dinitrobenzene |

| 3 | Benzyl mercaptan | Acetonitrile | K₂CO₃ | 60 | 3 | 88 | 2-Chloro-5-nitropyridine |

| 4 | Ethanethiol | DMF | NaH | 0 - 25 | 1 | 92 | 1-Chloro-4-nitrobenzene |

Experimental Protocols

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

This compound and many of the nucleophiles are irritants and potentially toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

Anhydrous solvents should be used where specified.

-

Microwave reactions must be carried out in sealed vessels designed for microwave synthesis.

Protocol 1: Synthesis of 4-Amino-5-nitroquinolines via Conventional Heating

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, piperidine)

-

Solvent (e.g., Ethanol, DMF, Toluene)

-

Base (if required, e.g., K₂CO₃, Et₃N)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add the desired solvent (e.g., 10 mL per mmol of substrate).

-

Add the amine nucleophile (1.1 - 2.0 eq).

-

If the amine salt is formed during the reaction or if the amine is used as its hydrochloride salt, add a base (1.5 - 2.0 eq).

-

Stir the mixture at the desired temperature (e.g., 80-130 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration and washed with a cold solvent.

-

Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of 4-Aryloxy-5-nitroquinolines

Materials:

-

This compound

-

Phenol nucleophile (e.g., phenol, 4-methoxyphenol)

-

Solvent (e.g., DMF, DMSO, Water with a phase-transfer catalyst)

-

Base (e.g., K₂CO₃, KOH)

-

Microwave synthesis vial with a stir bar

-

Microwave synthesizer

Procedure:

-

In a microwave synthesis vial, combine this compound (1.0 eq), the phenol nucleophile (1.2 eq), and a base (1.5 eq).

-

Add the solvent (e.g., 3-5 mL).

-

Seal the vial and place it in the microwave synthesizer.

-

Heat the reaction mixture to the target temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into water, which may cause the product to precipitate.

-

Collect the solid by filtration and wash with water.

-

If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of 4-Arylthio-5-nitroquinolines

Materials:

-

This compound

-

Thiol nucleophile (e.g., thiophenol)

-

Solvent (e.g., DMF, Ethanol)

-

Base (e.g., Et₃N, NaH)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol nucleophile (1.1 eq) and the solvent.

-

If using a strong base like NaH, cool the mixture to 0 °C and add the base portion-wise. Stir for 15-30 minutes to form the thiolate.

-

If using a weaker base like Et₃N, it can be added at room temperature along with the substrate.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

Allow the reaction to stir at room temperature or with gentle heating as required, monitoring by TLC.

-

Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for SNAr reactions.

Application in Drug Discovery: Targeting Signaling Pathways

Many 4-substituted quinoline derivatives have been investigated as kinase inhibitors in cancer therapy. For instance, they can be designed to target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling pathways that promote cell proliferation.

Caption: Inhibition of EGFR signaling by a quinoline derivative.

References

Application Notes and Protocols for the Synthesis of 4-Amino-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-amino-5-nitroquinoline from 4-chloro-5-nitroquinoline. The described methodology is based on established principles of nucleophilic aromatic substitution (SNAr) on activated heterocyclic systems.

Introduction

The synthesis of 4-aminoquinolines is a cornerstone in medicinal chemistry, as this scaffold is present in numerous therapeutic agents. The introduction of an amino group at the C4 position of the quinoline ring is typically achieved through a nucleophilic aromatic substitution reaction, where a chlorine atom at this position is displaced by an amine. The presence of electron-withdrawing groups, such as a nitro group, on the quinoline ring activates the system towards nucleophilic attack, facilitating this transformation.[1][2] This protocol outlines a general procedure for the amination of this compound to produce 4-amino-5-nitroquinoline, a valuable intermediate for the development of novel compounds.

Reaction Principle

The synthesis of 4-amino-5-nitroquinoline from this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group at the C5 position deactivates the quinoline ring, making the C4 position susceptible to attack by nucleophiles. An amine, acting as the nucleophile, attacks the carbon atom bonded to the chlorine, forming a Meisenheimer complex as an intermediate.[2] Subsequent elimination of the chloride ion results in the formation of the 4-amino-5-nitroquinoline product.

Experimental Protocol

This protocol is a representative method and may require optimization for specific applications and scales.

Materials:

-

This compound

-

Ammonia (aqueous or alcoholic solution, e.g., 28% aqueous ammonia or a saturated solution of ammonia in ethanol)

-

Ethanol or other suitable solvent (e.g., acetonitrile, THF)

-

Triethylamine or potassium carbonate (optional, as a base)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask or a pressure-rated reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask or a pressure-rated vessel, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Amine: Add an excess of an aqueous or alcoholic solution of ammonia (e.g., 5-10 equivalents) to the solution of this compound. If using a primary or secondary amine, 1.0 to 1.2 equivalents are typically used, along with a base like triethylamine (2.0 - 3.0 equivalents) or potassium carbonate (2.0 equivalents).[3]

-

Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-100°C). The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. For similar reactions, heating for several hours is common.[4]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.